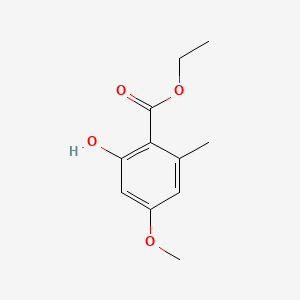

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege: Äthylverninat kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Umwandlungen anderer Naturstoffe oder eine De-novo-Synthese.

Reaktionsbedingungen: Spezifische Synthesewege und Bedingungen für Äthylverninat sind nicht weit verbreitet dokumentiert. Weitere Forschung ist erforderlich, um diese Details zu klären.

Industrielle Produktion: Industrielle Produktionsmethoden für Äthylverninat sind nicht gut etabliert. Es wird hauptsächlich aus natürlichen Quellen gewonnen.

Analyse Chemischer Reaktionen

Reaktivität: Äthylverninat unterliegt wahrscheinlich Reaktionen, die typisch für Phenole sind, wie z. B. Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen sind nicht umfassend untersucht. Standardreaktionen für Phenole können angewendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen resultieren, hängen vom jeweiligen Reaktionstyp und den Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives are explored for their potential biological activities, making them candidates for drug development and biochemical studies.

Research indicates that derivatives of this compound may exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. This opens avenues for pharmacological applications.

Analytical Chemistry

The compound is utilized in analytical techniques such as high-performance liquid chromatography (HPLC) for the separation and identification of various compounds. It can be analyzed using reverse-phase HPLC methods with mobile phases containing acetonitrile and water .

A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity, suggesting potential applications in pharmaceuticals .

Case Study 2: HPLC Analysis

In a study focusing on the purification of natural products, this compound was successfully separated using a reverse-phase HPLC method. The mobile phase was optimized to enhance the resolution of the target compounds, demonstrating its utility in analytical chemistry .

Wirkmechanismus

- The exact mechanism by which ethyl everninate exerts its effects is not well-documented.

- Further studies are needed to identify molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Andere in Eichenmoos vorkommende Verbindungen, wie z. B. Atranol und Chloroatranol, weisen strukturelle Ähnlichkeiten mit Äthylverninat auf.

Einzigartigkeit: Die Einzigartigkeit von Äthylverninat liegt in seiner spezifischen chemischen Struktur und seinem Beitrag zum Duft von Eichenmoos.

Biologische Aktivität

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, also known as 4-methoxy-ethyl orsellinate, is a compound that has garnered attention for its biological activities, particularly in the context of cytotoxicity and potential therapeutic applications. This article reviews the existing literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 210.2265 g/mol

- IUPAC Name : this compound

The compound features a benzoate structure with hydroxy, methoxy, and ethyl functional groups that contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with cellular targets. The hydroxy and methoxy groups can participate in hydrogen bonding, while the ethyl group enhances lipophilicity, affecting membrane permeability. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function and leading to cytotoxic effects .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study demonstrated that this compound showed an increase in cytotoxicity correlated with lipophilicity, suggesting that modifications to the alkyl chain could enhance its therapeutic potential .

Table 1: Cytotoxic Activity Against Different Cell Lines

| Compound | Cell Line | LC50 (μM) | Reference |

|---|---|---|---|

| This compound | Artemia salina | 31 | |

| Hexyl orsellinate | Artemia salina | 31 | |

| Other orsellinates | Various | Varies |

Antineoplastic Activity

The compound has been evaluated for its antineoplastic properties. In vitro studies have shown that it can inhibit cell proliferation in certain cancer types, making it a candidate for further investigation as a therapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytotoxicity Studies : A series of experiments conducted on different derivatives revealed that compounds with longer alkyl chains exhibited higher cytotoxicity. This compound was among those tested, showing promising results against cancer cell lines .

- Mechanistic Insights : The mechanism underlying its cytotoxic effects was investigated through assays that measured cell viability and apoptosis. The results indicated that the compound induces apoptosis in cancer cells, which is a critical pathway for cancer treatment .

- Structure-Activity Relationship (SAR) : Research into the SAR of orsellinates has shown that modifications at specific positions can significantly alter biological activity. This compound's structure allows for various substitutions that could enhance its efficacy as an anticancer agent .

Eigenschaften

CAS-Nummer |

6110-36-7 |

|---|---|

Molekularformel |

C11H14O4 |

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

ethyl 2-hydroxy-4-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(13)10-7(2)5-8(14-3)6-9(10)12/h5-6,12H,4H2,1-3H3 |

InChI-Schlüssel |

PJOOIAZRUIIQMU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=C(C=C1C)OC)O |

Kanonische SMILES |

CCOC(=O)C1=C(C=C(C=C1C)OC)O |

Key on ui other cas no. |

6110-36-7 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.